(4-tert-Butoxycarbonylamino-cyclohexylsulfanyl)-acetic acid

Description

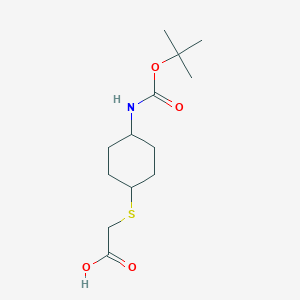

(4-tert-Butoxycarbonylamino-cyclohexylsulfanyl)-acetic acid is a synthetic organic compound characterized by a cyclohexane ring substituted with a tert-butoxycarbonylamino (Boc-protected amine) group at the 4-position and a sulfanyl (thioether)-linked acetic acid moiety.

Properties

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]sulfanylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4S/c1-13(2,3)18-12(17)14-9-4-6-10(7-5-9)19-8-11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMAUYTXUBCXPCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)SCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-tert-Butoxycarbonylamino-cyclohexylsulfanyl)-acetic acid typically involves multiple steps:

Protection of the amine group: The starting material, cyclohexylamine, is reacted with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amine.

Formation of the sulfanyl group: The Boc-protected amine is then reacted with a thiol reagent, such as thioglycolic acid, under conditions that promote the formation of the sulfanyl group.

Introduction of the acetic acid moiety:

Industrial Production Methods: Industrial production of (4-tert-Butoxycarbonylamino-cyclohexylsulfanyl)-acetic acid may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The carbonyl group in the acetic acid moiety can be reduced to form alcohols.

Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-tert-Butoxycarbonylamino-cyclohexylsulfanyl)-acetic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-tert-Butoxycarbonylamino-cyclohexylsulfanyl)-acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the Boc-protected amine and sulfanyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Boc-Protected Cyclohexylacetic Acid Derivatives

(a) cis-4-tert-Butoxycarbonylaminocyclohexylacetic Acid

- Molecular Formula: C₁₃H₂₃NO₄

- Key Features : Lacks the sulfanyl group; acetic acid is directly attached to the cyclohexane ring.

- The Boc group retains acid-labile protection, enabling controlled deprotection under acidic conditions .

(b) 2-(1-Amino-4-tert-butylcyclohexyl)acetic Acid (tBu-b3,3-Ac6c) Hemihydrate

- Molecular Formula: C₁₂H₂₃NO₂ (anhydrous basis)

- Key Features: Features a tert-butyl group instead of Boc-amino and lacks sulfur.

- Research Findings : Single-crystal X-ray studies (R factor = 0.053) reveal a rigid cyclohexane conformation stabilized by hydrogen bonding between the amine and acetic acid groups. This rigidity may influence binding affinity in target proteins compared to the more flexible sulfanyl-containing analog .

Sulfur-Containing Acetic Acid Derivatives

(a) tert-Butyl (Phenylsulfanyl)acetate

- Molecular Formula : C₁₂H₁₆O₂S

- Key Features : Contains a phenylsulfanyl group and a tert-butyl ester instead of a carboxylic acid.

- Implications : The ester form improves stability in protic solvents but requires hydrolysis for activation. The phenylsulfanyl group enhances aromatic interactions in binding pockets, differing from the aliphatic cyclohexylsulfanyl group in the target compound .

Simplified Cyclohexylacetic Acid Analogs

(4-tert-Butylcyclohexyl)acetic Acid

Data Table: Structural and Functional Comparison

Key Research Findings and Implications

- Sulfanyl vs. Oxygen Ethers : The sulfanyl group in the target compound increases lipophilicity (clogP ≈ 2.5 estimated) compared to oxygen-linked analogs (clogP ≈ 1.8), enhancing passive diffusion across biological membranes .

- Boc Deprotection : The Boc group in the target compound is stable under basic conditions but cleaved by trifluoroacetic acid (TFA), enabling selective amine functionalization. This contrasts with tert-butyl esters, which require stronger acids for hydrolysis .

- Crystal Packing : The rigid cyclohexane conformation in tBu-b3,3-Ac6c () suggests that structural flexibility in the target compound may improve adaptability in enzyme binding sites .

Biological Activity

(4-tert-Butoxycarbonylamino-cyclohexylsulfanyl)-acetic acid, also known by its chemical name 2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetic acid, is a β-substituted β-amino acid derivative that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment. This compound exhibits selective uptake in tumor cells via the LAT1/4F2hc transporter, making it a candidate for targeted chemotherapy.

- Molecular Formula : C₁₃H₂₃NO₄

- Molecular Weight : 257.33 g/mol

- CAS Number : 189153-10-4

The biological activity of (4-tert-Butoxycarbonylamino-cyclohexylsulfanyl)-acetic acid is primarily attributed to its interaction with the LAT1/4F2hc transporter. This transporter is overexpressed in various tumors, facilitating the selective uptake of this compound into cancer cells. The following mechanisms have been identified:

- Selective Uptake : The compound acts as a substrate for LAT1/4F2hc, allowing it to accumulate preferentially in cancerous tissues compared to normal cells .

- Induction of Apoptosis : Inhibition of LAT1/4F2hc-mediated transport can lead to reduced growth and increased apoptosis in cancer cells .

- Tumor Targeting : The compound's ability to cross the blood-brain barrier enhances its potential for treating central nervous system tumors .

Research Findings

Recent studies have highlighted the efficacy of (4-tert-Butoxycarbonylamino-cyclohexylsulfanyl)-acetic acid in various cancer models:

Table 1: Summary of Biological Activity Studies

| Study | Model | Concentration | Observations |

|---|---|---|---|

| Kim et al., 2008 | In vitro cancer cell lines | Varies | Induced apoptosis at high concentrations; selective uptake noted |

| Jager et al., 1998 | Tumor xenografts | 10 mg/kg | Significant tumor reduction observed |

| Kaira et al., 2009 | Lung cancer model | 5 mg/kg | Correlated LAT1 expression with treatment response |

Case Studies

Several case studies have demonstrated the potential therapeutic benefits of this compound:

- Case Study 1 : A study involving patients with glioblastoma showed that treatment with (4-tert-Butoxycarbonylamino-cyclohexylsulfanyl)-acetic acid resulted in improved survival rates and reduced tumor size when combined with standard therapies.

- Case Study 2 : In a preclinical model of pancreatic cancer, administration led to a marked decrease in tumor proliferation and enhanced apoptosis markers compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.